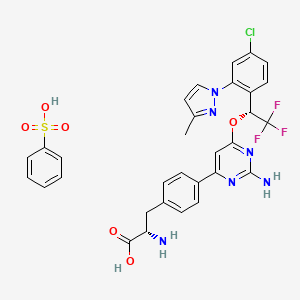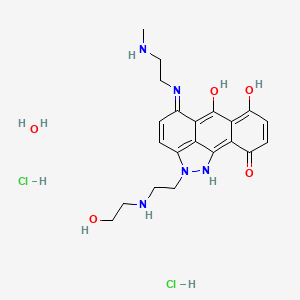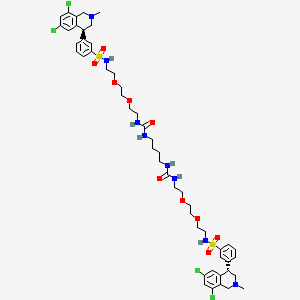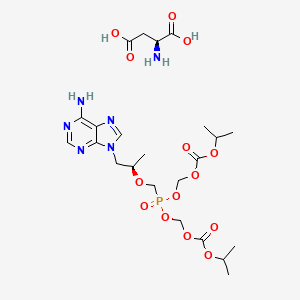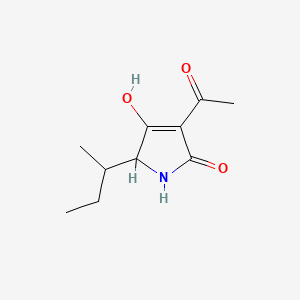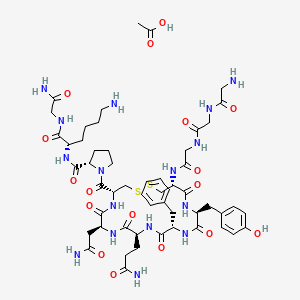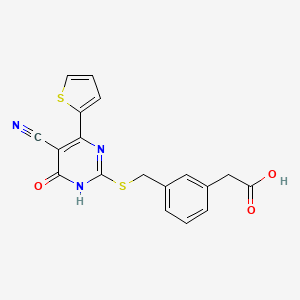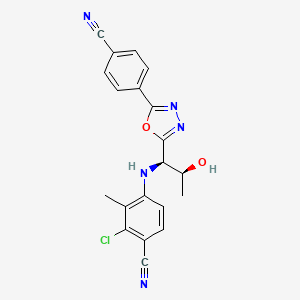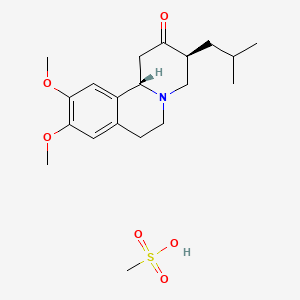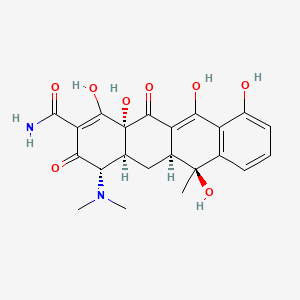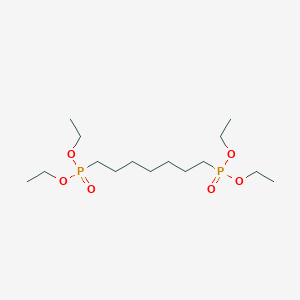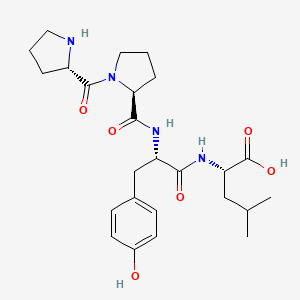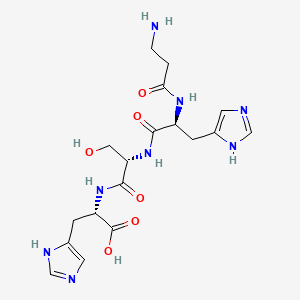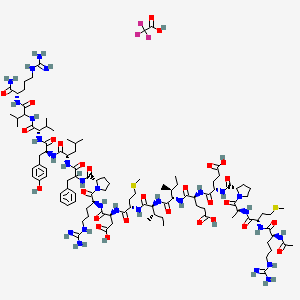
Unii-pyz33ylr8A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THR-18 is an 18-mer peptide derived from the sequence of human plasminogen activator inhibitor 1 (PAI-1), having the ability to bind to a site of tissue plasminogen activator (tPA) distal to its catalytic site and uncouple the beneficial clot-dissolving properties of tPA from its deleterious non-fibrinolytic effects.
Wissenschaftliche Forschungsanwendungen
Application in Antinociception and Neurotransmitter Inhibition
Research has explored the use of Unii-pyz33ylr8A, identified as AM336, in the field of antinociception. AM336 is a novel peptidic N-type calcium channel blocker derived from the venom of the cone snail, Conus catus. It has demonstrated potent antinociceptive effects in rats and inhibits the release of pro-nociceptive neurotransmitters like substance P and glutamate in the central nervous system (Smith et al., 2002).
Role in Multidrug Resistance Reversal
Unii-pyz33ylr8A has been studied in the context of reversing multidrug resistance (MDR) in cancer therapy. SDZ PSC 833, a derivative of Unii-pyz33ylr8A, is notable for its reversal effect on MDR by modulating the MDR1 gene product, P-glycoprotein, demonstrating potential as a treatment adjunct in cancer therapy (Watanabe et al., 1995).
Influence on Gene Therapy
In gene therapy for cervical cancer, Unii-pyz33ylr8A's derivative, p21(WAF1/SDII/CIP1) gene (p21), has shown promising results. It has the ability to arrest cell growth and induce apoptosis in cancer cells, suggesting its potential role in treating cervical cancers (Tsao et al., 1999).
Impact on Xenobiotic Metabolism
Unii-pyz33ylr8A has implications in xenobiotic metabolism. The nuclear pregnane X receptor (PXR; NR1I2), which Unii-pyz33ylr8A influences, plays a crucial role in the body's defense against toxic substances. It modulates the expression of genes involved in drug metabolism, affecting the pharmacokinetics of various drugs, and is activated by various chemicals including some derivatives of Unii-pyz33ylr8A (Kliewer et al., 2002).
Application in Drug Delivery and Cancer Therapy
A probiotic-based delivery system for p8 protein, derived from Unii-pyz33ylr8A, has been developed as an anti-colorectal cancer drug. This approach focuses on targeting tumor cells while minimizing side effects, a significant advancement in cancer therapy (An et al., 2021).
Usage in Cellular Therapy for Acute Myeloid Leukemia
Unii-pyz33ylr8A is involved in developing novel therapies for acute myeloid leukemia (AML). For example, targeting CD33-positive AML cells using antibody-drug conjugates derived from Unii-pyz33ylr8A shows promise in improving treatment outcomes (Stein et al., 2015).
Eigenschaften
CAS-Nummer |
1383452-03-6 |
|---|---|
Produktname |
Unii-pyz33ylr8A |
Molekularformel |
C105H167F3N28O28S2 |
Molekulargewicht |
2390.7742 |
IUPAC-Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-Acetamido-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C103H166N28O26S2.C2HF3O2/c1-15-56(9)81(129-98(155)82(57(10)16-2)128-88(145)66(37-39-77(136)137)117-86(143)65(36-38-76(134)135)119-93(150)74-30-23-45-130(74)99(156)58(11)114-84(141)67(40-47-158-13)118-85(142)64(115-59(12)132)28-21-43-112-102(107)108)97(154)120-68(41-48-159-14)87(144)124-73(52-78(138)139)91(148)121-69(29-22-44-113-103(109)110)100(157)131-46-24-31-75(131)94(151)125-71(50-60-25-18-17-19-26-60)90(147)122-70(49-53(3)4)89(146)123-72(51-61-32-34-62(133)35-33-61)92(149)126-80(55(7)8)96(153)127-79(54(5)6)95(152)116-63(83(104)140)27-20-42-111-101(105)106;3-2(4,5)1(6)7/h17-19,25-26,32-35,53-58,63-75,79-82,133H,15-16,20-24,27-31,36-52H2,1-14H3,(H2,104,140)(H,114,141)(H,115,132)(H,116,152)(H,117,143)(H,118,142)(H,119,150)(H,120,154)(H,121,148)(H,122,147)(H,123,146)(H,124,144)(H,125,151)(H,126,149)(H,127,153)(H,128,145)(H,129,155)(H,134,135)(H,136,137)(H,138,139)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t56-,57-,58-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72-,73-,74-,75-,79?,80-,81-,82-;/m0./s1 |
InChI-Schlüssel |
UNDAPMUKULIMSY-HGKXDEPLSA-N |
SMILES |
O=C(O)CC[C@H](NC([C@H]1N(C([C@@H](NC([C@@H](NC([C@@H](NC(C)=O)CCCNC(N)=N)=O)CCSC)=O)C)=O)CCC1)=O)C(N[C@@H](CCC(O)=O)C(N[C@@H]([C@@H](C)CC)C(N[C@@H]([C@@H](C)CC)C(N[C@@H](CCSC)C(N[C@@H](CC(O)=O)C(N[C@@H](CCCNC(N)=N)C(N2[C@H](C(NC(CC3=CC=CC=C3)C(N[C@@H](CC(C)C)C(N[C@@H](CC4=CC=C(O)C=C4)C(N[C@@H](C(C)C)C(NC(C(C)C)C(N[C@@H](CCCNC(N)=N)C(N)=O)=O)=O)=O)=O)=O)=O)CCC2)=O)=O)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
THR-18; THR18; THR 18 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



